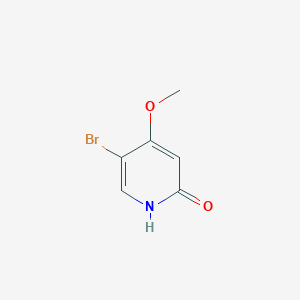
4-Aminobenzene-1-carbonimidoyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzene-1-carbonimidoyl chloride hydrochloride is a chemical compound with the CAS Number: 1378857-83-0 . It has a molecular weight of 191.06 and is typically in powder form .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 191.06 and a molecular formula of C7H8Cl2N2.Applications De Recherche Scientifique
Synthesis and Polymer Applications
4-Aminobenzene-1-carbonimidoyl chloride hydrochloride is utilized in the synthesis of various polymers and copolymers, showcasing its versatility and importance in material science. Notably, it has been used in the synthesis of soluble alternating copoly(amide–imide)s, demonstrating excellent solubility and the ability to form tough, transparent, and flexible films, which exhibit significant tensile strength and thermal stability (Yang & Wei, 2001). These attributes make these polymers suitable for various high-performance applications.
Reaction Mechanisms and Chemical Transformations
The compound also plays a crucial role in complex chemical reactions and transformations. For instance, it has been involved in reactions with fluorinated benzenes in the presence of AlCl3, resulting in the formation of imidoyl chlorides and azomethines, showcasing its reactivity and potential in synthesizing new chemical entities (Petrova et al., 2002).
Carbonic Anhydrase Inhibitors
In medical chemistry, derivatives of this compound have been explored as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Bis-sulfonamides derived from it have shown inhibitory action towards tumor-associated isozymes of carbonic anhydrase, indicating potential therapeutic applications in cancer treatment (Morsy et al., 2009).
Environmental and Material Sciences
In the field of environmental science and material engineering, this compound has been used to impart durable antimicrobial properties to cotton fabrics, indicating its utility in developing functional textiles with enhanced properties (Son et al., 2006). Additionally, it's involved in the biodegradation process of certain pollutants, showcasing its relevance in bioremediation studies (Katsivela et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
4-aminobenzenecarboximidoyl chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-7(10)5-1-3-6(9)4-2-5;/h1-4,10H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCMTSPOFFWSLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone](/img/structure/B1377009.png)

![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B1377014.png)
![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)




![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)